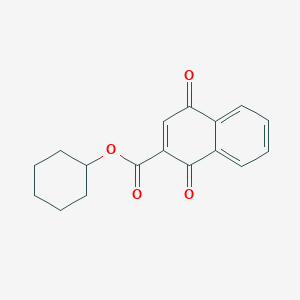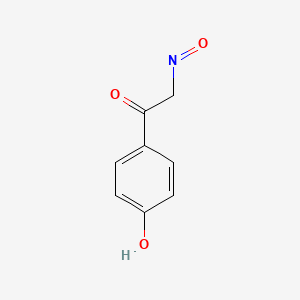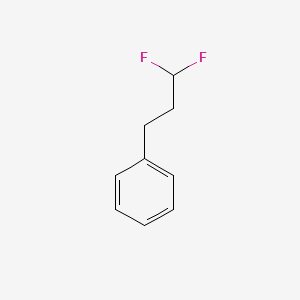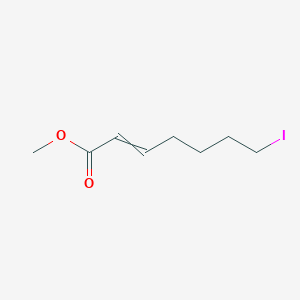
2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a cyclohexyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active naphthalene derivative, which can then interact with enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester
- 2-Naphthalenecarboxylic acid, 1,4-dihydro-3-methoxy-1,4-dioxo-, methyl ester
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, cyclohexyl ester has a unique cyclohexyl ester group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its physical properties, such as solubility and stability, as well as its interactions with biological targets.
特性
CAS番号 |
143427-17-2 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
cyclohexyl 1,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2 |
InChIキー |
ANLNTCBBVCHIAW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC(=O)C2=CC(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)







